molecular formula C16H11N3O4S B2817236 5-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1206998-14-2

5-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2817236
CAS No.: 1206998-14-2
M. Wt: 341.34
InChI Key: FCMOQQSSRVPAFC-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide is a sophisticated synthetic compound designed for pharmaceutical research, integrating three distinct heterocyclic pharmacophores—isoxazole, furan, and thiophene—into a single molecular architecture. This strategic design leverages the known biological activities of its components. The isoxazole ring is a privileged scaffold in medicinal chemistry, extensively documented for its wide spectrum of biological properties, including significant anticancer potential . Specifically, recent studies highlight that isoxazole derivatives bearing a thiophen-2-yl group at the 5-position demonstrate potent and selective cytotoxicity against human breast cancer cell lines, such as MCF-7, by functioning as inhibitors of the Estrogen Receptor alpha (ERα) . The mechanism is believed to involve key hydrophobic interactions within the ligand-binding domain of the receptor, a pathway crucial in hormone-responsive cancers . The incorporation of a furan ring further enhances the molecule's complexity and potential for diverse molecular interactions. The unique electronic properties and structural stability conferred by the isoxazole core, combined with the lipophilicity of the thiophene moiety, are intended to optimize drug-target engagement and bioavailability . This multi-heterocyclic hybrid presents a valuable chemical tool for researchers investigating novel therapeutic agents, particularly in the fields of oncology and molecular pharmacology, where probing specific protein targets and signaling pathways is paramount.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-16(11-8-13(22-19-11)12-3-1-5-21-12)17-9-10-7-14(23-18-10)15-4-2-6-24-15/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMOQQSSRVPAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C18H12N2O4S2C_{18}H_{12}N_{2}O_{4}S_{2}, with a molecular weight of 384.4 g/mol. The compound features a complex structure that includes furan and thiophene moieties attached to isoxazole rings, which are known for their diverse biological activities.

Biological Activities

Research indicates that compounds similar to 5-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide exhibit a range of biological activities:

Antimicrobial Activity

Isoxazole derivatives have demonstrated significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown that isoxazoles substituted with thiophene groups exhibit potent antibacterial activity against strains like E. coli and S. aureus .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Isoxazole derivatives have been evaluated for their cytotoxic effects against several cancer cell lines, including leukemia and prostate cancer cells. Some derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Anti-Tuberculosis Activity

Research on related compounds has highlighted their potential as anti-tuberculosis agents. Isoxazole derivatives have been explored for their ability to evade innate efflux mechanisms in Mycobacterium tuberculosis, suggesting a promising avenue for developing new treatments .

Case Studies

Several studies have documented the synthesis and biological evaluation of isoxazole derivatives:

  • Antimicrobial Evaluation : A series of 5-(heteroaryl)isoxazoles were synthesized and tested for antibacterial activity using the disc diffusion method, revealing significant efficacy against common pathogens .
  • Anticancer Activity : Compounds containing isoxazole rings were screened against multiple human cancer cell lines, with some showing selective cytotoxicity comparable to established chemotherapeutics .
  • Mechanistic Studies : Structure-based design approaches have been employed to optimize the activity of isoxazole derivatives as inhibitors of human farnesyltransferase, a target in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thiophene vs. Chlorothiophene Derivatives

Compounds such as N-((5-(5-chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9q) and N-((5-(2-methoxythiophen-3-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9t) () highlight the impact of thiophene substituents. The chloro and methoxy groups in these analogs enhance electronic effects and steric bulk compared to the unsubstituted thiophene in the target compound. Such modifications are critical in optimizing antiviral activity, as seen in their inhibition of influenza A virus M2-S31N (e.g., 9q showed 65% inhibition at 100 μM) .

Furan vs. Thiazole Heterocycles

and describe compounds with thiazole rings (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides and 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ). Thiazole’s nitrogen and sulfur atoms confer distinct hydrogen-bonding capabilities compared to furan’s oxygen, which may alter pharmacokinetic properties such as solubility or metabolic stability . The target compound’s furan moiety likely offers a balance between lipophilicity and electronic effects, favoring passive membrane permeability.

Carboxamide vs. Amine Linkages

The adamantanamine-linked isoxazoles in contrast with the carboxamide bridge in the target compound. Adamantanamine’s rigid bicyclic structure enhances hydrophobic interactions but may limit solubility.

Molecular Weight and Solubility

The target compound’s molecular weight (~387.4 g/mol, estimated) is lower than analogs like n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (, MW 1066.68), which has extensive halogenation and cyclopropane groups. This lower weight may enhance bioavailability .

Tabulated Comparison of Key Analogs

Compound Name Key Substituents Biological Activity Molecular Weight (g/mol) Reference
Target Compound Furan-2-yl, Thiophen-2-yl Not reported ~387.4 -
N-((5-(5-chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9q) 5-Chlorothiophen-2-yl, Adamantanamine Influenza A inhibition (65%) ~400.9
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Thiazole, Nitro group Not reported (pharmaceutical) ~358.3
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides Thiazole, Benzyl Anticancer ~300–350
n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Cyclopropyl, Thiophen-2-yl Not reported 1066.68

Q & A

Q. Analytical Workflow :

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% purity threshold .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify proton environments (e.g., furan C-H at δ 6.3–7.1 ppm) and carbonyl signals (δ 165–170 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₁₁N₃O₃S) with <2 ppm error .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and degradation thresholds .

Advanced: How can synthetic yields be optimized while maintaining scalability?

Q. Strategies for Optimization :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 150 W) .
  • Flow Chemistry : Continuous flow reactors improve mixing efficiency and reduce byproduct formation in cycloaddition steps .
  • Catalytic Systems : Use Cu(I) catalysts for regioselective isoxazole formation, achieving yields >85% .

Data-Driven Tuning : Monitor reaction progress via inline FT-IR to track nitrile oxide consumption .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Case Study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no efficacy:

Assay Variability : Compare cell lines (e.g., HeLa vs. HepG2) and assay conditions (e.g., serum concentration, incubation time) .

Metabolic Stability : Test compound stability in liver microsomes; poor stability may explain false negatives .

Target Engagement : Use Surface Plasmon Resonance (SPR) to validate direct binding to proposed targets (e.g., kinases) .

Recommendation : Reproduce assays with standardized protocols (e.g., NIH/NCATS guidelines) .

Advanced: What pharmacological targets are plausible based on structural analogs?

Q. Hypothesis Generation :

  • Kinase Inhibition : The isoxazole-thiophene scaffold resembles FLT3 inhibitors (e.g., AC220), suggesting potential in acute myeloid leukemia .
  • Antimicrobial Activity : Analogous compounds (e.g., thiadiazole derivatives) disrupt bacterial cell membranes via lipid II binding .
  • Antioxidant Mechanisms : Furan moieties may scavenge ROS, as seen in saccharin-tetrazolyl derivatives .

Q. Validation Workflow :

In Silico Docking : Use AutoDock Vina to predict binding to FLT3 (PDB: 6JQR) .

Enzymatic Assays : Test inhibition of FLT3 autophosphorylation in MV4-11 cells .

Advanced: How to design derivatives to improve solubility without compromising activity?

Q. Derivatization Strategies :

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the carboxamide nitrogen to enhance aqueous solubility .
  • Ionizable Groups : Add tertiary amines (e.g., morpholine) to the thiophene ring for pH-dependent solubility .
  • Prodrug Approach : Convert the carboxamide to a methylester prodrug, hydrolyzed in vivo .

Q. Analytical Validation :

  • LogP Measurement : Use shake-flask method to confirm reduced hydrophobicity (target LogP <3) .
  • Dissolution Testing : Simulate gastrointestinal fluid (pH 6.8) to assess bioavailability .

Advanced: What computational methods predict the compound’s ADMET properties?

Q. In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 model), cytochrome P450 interactions, and hERG inhibition risk .
  • Metabolic Sites : Identify labile positions (e.g., furan ring oxidation) via StarDrop’s P450 module .
  • Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity predictions .

Experimental Follow-Up : Validate predictions with in vitro CYP450 inhibition assays (e.g., CYP3A4) .

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